molecular formula C22H23N3O3S4 B11683672 (5Z)-3-ethyl-5-{(5Z)-3-ethyl-5-[(2E)-2-(3-ethyl-5-methoxy-1,3-benzothiazol-2(3H)-ylidene)ethylidene]-4-oxo-1,3-thiazolidin-2-ylidene}-2-thioxo-1,3-thiazolidin-4-one

(5Z)-3-ethyl-5-{(5Z)-3-ethyl-5-[(2E)-2-(3-ethyl-5-methoxy-1,3-benzothiazol-2(3H)-ylidene)ethylidene]-4-oxo-1,3-thiazolidin-2-ylidene}-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11683672
M. Wt: 505.7 g/mol
InChI Key: IOFKWZNROSCDFT-XMPRHXCASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (5Z)-3-ETHYL-2-[(5Z)-3-ETHYL-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]-5-{2-[(2E)-3-ETHYL-5-METHOXY-2,3-DIHYDRO-1,3-BENZOTHIAZOL-2-YLIDENE]ETHYLIDENE}-1,3-THIAZOLIDIN-4-ONE is a complex organic molecule featuring multiple thiazolidinone and benzothiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. The process begins with the preparation of intermediate thiazolidinone and benzothiazole derivatives, which are then coupled under specific conditions to form the final product. Common reagents used in these reactions include ethyl iodide, sulfur, and various catalysts to facilitate the formation of the thiazolidinone and benzothiazole rings.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The sulfur atoms in the thiazolidinone rings can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups in the thiazolidinone rings can be reduced to alcohols.

    Substitution: The ethyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often require the use of strong bases like sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atoms can lead to the formation of sulfoxides or sulfones, while reduction of the carbonyl groups can yield alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound could be explored for its therapeutic potential. Its ability to undergo various chemical modifications makes it a versatile scaffold for the design of new drugs with improved efficacy and safety profiles.

Industry

In industry, this compound could find applications in the development of new materials with unique properties. Its complex structure and reactivity make it suitable for use in advanced materials science research.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In a biological context, it could interact with various molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved would likely include binding to active sites or allosteric sites on proteins, leading to changes in their activity or function.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinone derivatives: These compounds share the thiazolidinone ring structure and have similar chemical properties.

    Benzothiazole derivatives: These compounds contain the benzothiazole ring and exhibit similar reactivity.

Uniqueness

What sets this compound apart is its combination of thiazolidinone and benzothiazole rings, along with the specific substitution pattern. This unique structure gives it distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C22H23N3O3S4

Molecular Weight

505.7 g/mol

IUPAC Name

(2Z,5Z)-3-ethyl-5-[(2E)-2-(3-ethyl-5-methoxy-1,3-benzothiazol-2-ylidene)ethylidene]-2-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)-1,3-thiazolidin-4-one

InChI

InChI=1S/C22H23N3O3S4/c1-5-23-14-12-13(28-4)8-9-15(14)30-17(23)11-10-16-19(26)24(6-2)21(31-16)18-20(27)25(7-3)22(29)32-18/h8-12H,5-7H2,1-4H3/b16-10-,17-11+,21-18-

InChI Key

IOFKWZNROSCDFT-XMPRHXCASA-N

Isomeric SMILES

CCN\1C2=C(C=CC(=C2)OC)S/C1=C/C=C\3/C(=O)N(/C(=C/4\C(=O)N(C(=S)S4)CC)/S3)CC

Canonical SMILES

CCN1C2=C(C=CC(=C2)OC)SC1=CC=C3C(=O)N(C(=C4C(=O)N(C(=S)S4)CC)S3)CC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.